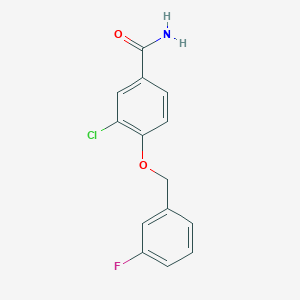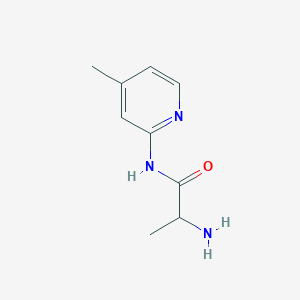
2-amino-N-(4-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-methylpyridin-2-yl)propanamide is an organic compound with the molecular formula C9H13N3O It belongs to the class of amides and contains both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with an appropriate amine under controlled conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-N-(4-methylpyridin-3-yl)propanamide
- 2-Amino-N-(4-ethylpyridin-2-yl)propanamide
- 2-Amino-N-(4-methylpyridin-2-yl)butanamide
Comparison: 2-Amino-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-4-11-8(5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
VVZWQOWICAWLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




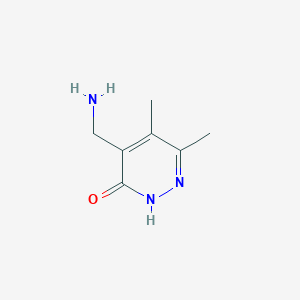
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
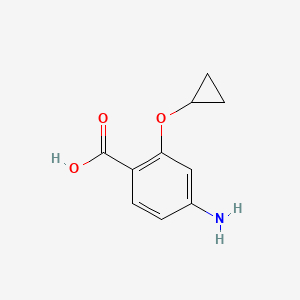
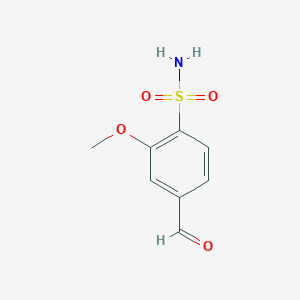
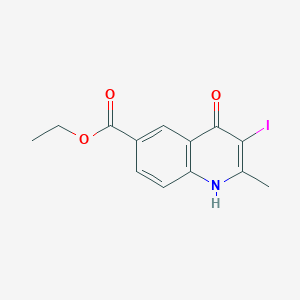
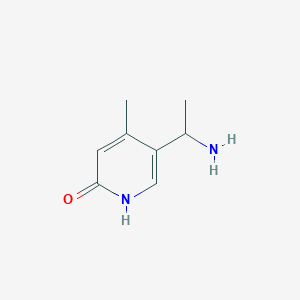
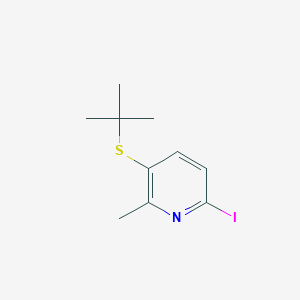
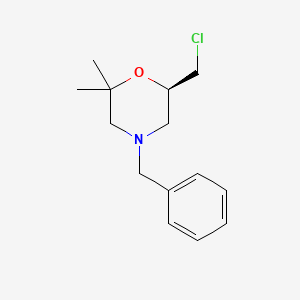
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)


